molecular formula C10H9BrO2 B7844549 3-(4-Bromo-3-methylphenyl)acrylic acid

3-(4-Bromo-3-methylphenyl)acrylic acid

Cat. No.: B7844549
M. Wt: 241.08 g/mol
InChI Key: XNXYODNQTPMVQG-HWKANZROSA-N
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Description

3-(4-Bromo-3-methylphenyl)acrylic acid: is an organic compound with the molecular formula C10H9BrO2 It is a derivative of acrylic acid, where the hydrogen atom on the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Bromo-3-methylphenyl)acrylic acid typically involves the following steps:

    Bromination: The starting material, 3-methylphenylacetic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4-position.

    Aldol Condensation: The brominated product is then subjected to an aldol condensation reaction with acetaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the acrylic acid derivative.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

3-(4-Bromo-3-methylphenyl)acrylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Saturated derivatives of the acrylic acid moiety.

Scientific Research Applications

Chemistry:

3-(4-Bromo-3-methylphenyl)acrylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions.

Biology:

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine:

Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The bromine atom and acrylic acid moiety can be modified to enhance biological activity.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

    3-(4-Bromo-3-methylphenyl)propionic acid: Similar structure but with a saturated propionic acid moiety instead of the acrylic acid moiety.

    4-Bromo-3-methylbenzoic acid: Lacks the acrylic acid moiety, making it less reactive in certain chemical reactions.

    3-(4-Bromo-3-methylphenyl)acrylonitrile: Contains a nitrile group instead of the carboxylic acid group, leading to different chemical properties and reactivity.

Uniqueness:

3-(4-Bromo-3-methylphenyl)acrylic acid is unique due to the presence of both the bromine atom and the acrylic acid moiety

Properties

IUPAC Name

(E)-3-(4-bromo-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXYODNQTPMVQG-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222028-65-1
Record name (2E)-3-(4-bromo-3-methylphenyl)prop-2-enoic acid
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